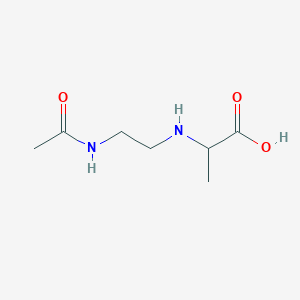
(2-Acetamidoethyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetamidoethyl)alanine is a compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the ethyl side chain of alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidoethyl)alanine can be achieved through several methods. One common approach involves the reaction of alanine with acetic anhydride in the presence of a base, such as sodium acetate. This reaction typically occurs under mild conditions, with the acetic anhydride acting as the acetylating agent . Another method involves the use of enzyme-catalyzed reactions, which offer advantages such as high specificity and mild reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis. This process may include the use of advanced techniques such as continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize byproducts .
Análisis De Reacciones Químicas
Types of Reactions: (2-Acetamidoethyl)alanine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding oxo derivatives or reduced to yield amine derivatives . Substitution reactions, such as nucleophilic substitution, can also occur, leading to the formation of different substituted products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds, depending on the nucleophile involved .
Aplicaciones Científicas De Investigación
(2-Acetamidoethyl)alanine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid metabolism and enzyme activity . Additionally, in industry, it is used in the production of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of (2-Acetamidoethyl)alanine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes such as protein synthesis and energy metabolism . The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
(2-Acetamidoethyl)alanine can be compared with other similar compounds, such as alanine and its derivatives. One unique aspect of this compound is the presence of the acetamido group, which imparts distinct chemical and biological properties. Similar compounds include alanine, β-alanine, and N-acetylalanine, each with its own set of characteristics and applications .
Propiedades
Fórmula molecular |
C7H14N2O3 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-(2-acetamidoethylamino)propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(7(11)12)8-3-4-9-6(2)10/h5,8H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clave InChI |
UYLPRHJFYLPHEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


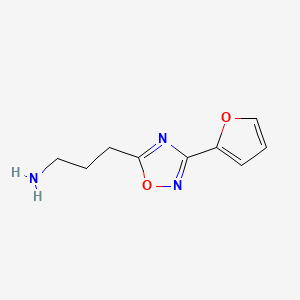
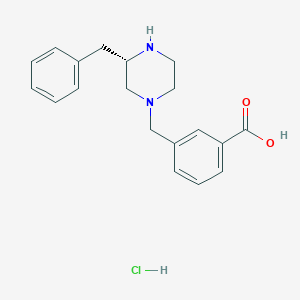

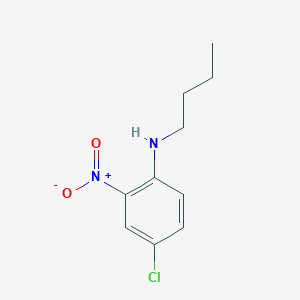
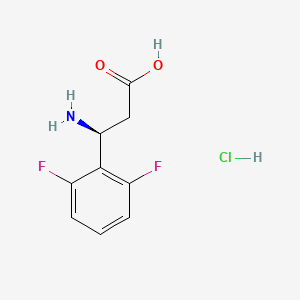
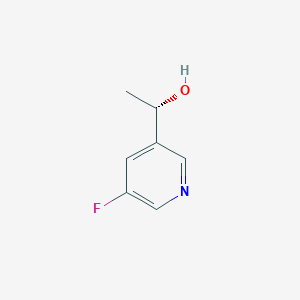
![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one](/img/structure/B13651267.png)


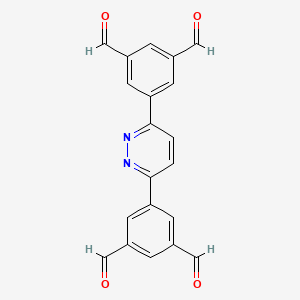
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)
![trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13651309.png)


